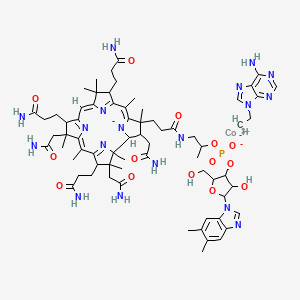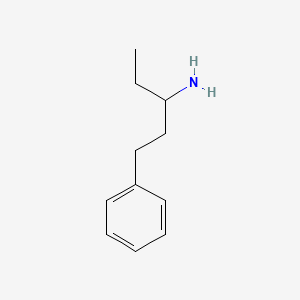
1-Phenylpentan-3-amine
Descripción general
Descripción
3-amino-5-phenylpentane is a phenylalkylamine that is benzene in which one of the hydrogens is substituted by a 3-aminopentyl group. It is a member of benzenes, a phenylalkylamine and a primary amino compound.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds often interact with various receptors and enzymes in the body, influencing their function .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular function . More research is needed to fully understand these interactions.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Phenylpentan-3-amine are not well-studied. These properties are crucial for understanding the drug’s bioavailability and its overall effect on the body.
Result of Action
It’s likely that the compound’s interaction with its targets leads to changes at the molecular and cellular level . More research is needed to fully understand these effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and activity . .
Análisis Bioquímico
Biochemical Properties
1-Phenylpentan-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase enzymes, which are responsible for the breakdown of monoamines in the brain. This interaction can influence the levels of neurotransmitters such as dopamine and serotonin, thereby affecting mood and cognitive functions . Additionally, this compound can bind to trace amine-associated receptors, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitters. By modulating the activity of monoamine oxidase enzymes, this compound can alter the levels of neurotransmitters, impacting cell signaling and gene expression . This compound also affects cellular metabolism by influencing the breakdown and synthesis of monoamines, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with monoamine oxidase enzymes and trace amine-associated receptors. By binding to these enzymes, this compound inhibits their activity, leading to increased levels of monoamines in the brain . This inhibition can result in enhanced neurotransmitter signaling and altered gene expression. Additionally, this compound’s interaction with trace amine-associated receptors can modulate their activity, further influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can influence cellular processes . Long-term exposure to this compound has been associated with sustained changes in neurotransmitter levels and cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmitter signaling and improve cognitive functions . At high doses, this compound can lead to toxic effects, including neurotoxicity and adverse behavioral changes . These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of monoamines. It interacts with enzymes such as monoamine oxidase, which catalyze the breakdown of monoamines into their respective metabolites . This interaction can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within tissues can influence its overall activity and function, particularly in the brain where it affects neurotransmitter levels .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with monoamine oxidase enzymes and trace amine-associated receptors . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to its functional sites within the cell .
Propiedades
IUPAC Name |
1-phenylpentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSQENXHYZSNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





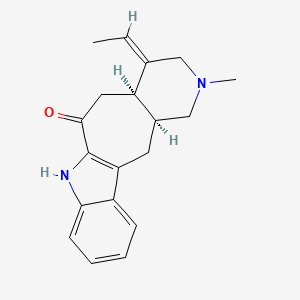
![(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1234389.png)
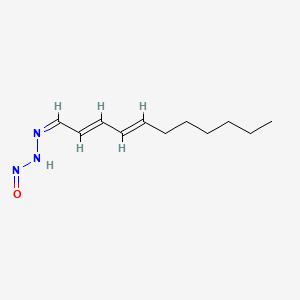
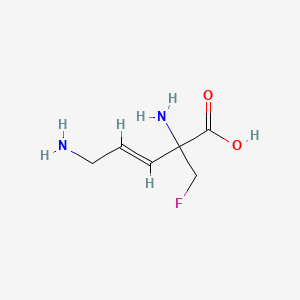

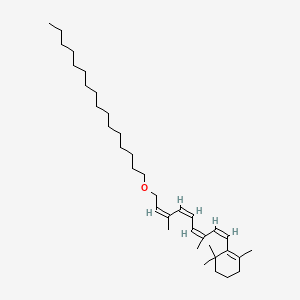
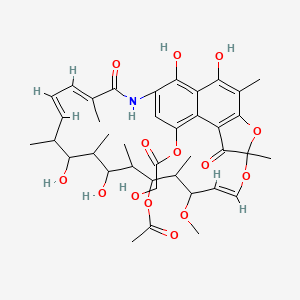
![6-[(1E,3E,5E)-6-[(2R,3S,3Ar,4R,5R,6aS)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one;methanol](/img/structure/B1234400.png)
